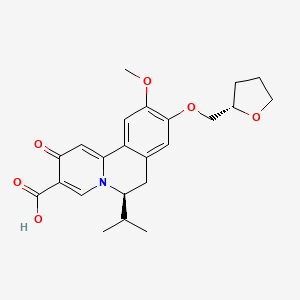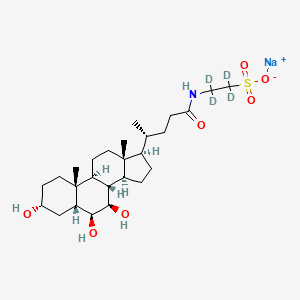
Tauro-beta-muricholic Acid-d4 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tauro- compounds, particularly tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are taurine conjugates of ursodeoxycholic acid, which are found in trace amounts in humans but in larger quantities in certain animals like bears . Tauroursodeoxycholic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and gallstones .
準備方法
Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with taurine. This process involves the activation of the carboxyl group of ursodeoxycholic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide, followed by the addition of taurine .
Industrial Production Methods: Industrial production of tauroursodeoxycholic acid involves the extraction of ursodeoxycholic acid from bile, followed by its chemical conjugation with taurine. This process is optimized for large-scale production to ensure high yield and purity .
Types of Reactions:
Oxidation: Tauroursodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the ursodeoxycholic acid moiety.
Substitution: Substitution reactions can take place at the sulfonic acid group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and interactions with other molecules.
Biology: It plays a role in cellular processes such as apoptosis and oxidative stress response.
Industry: It is used in the formulation of pharmaceuticals for the treatment of gallstones and liver diseases.
作用機序
Tauroursodeoxycholic acid exerts its effects through several mechanisms:
Anti-apoptotic Effects: It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
Anti-inflammatory Action: It reduces neuroinflammation by modulating inflammatory pathways.
Oxidative Stress Reduction: It protects cells from oxidative damage by scavenging reactive oxygen species.
Chemical Chaperone: It helps maintain protein stability and correct folding, preventing the aggregation of misfolded proteins.
類似化合物との比較
Ursodeoxycholic Acid: The parent compound of tauroursodeoxycholic acid, used in similar therapeutic applications.
Chenodeoxycholic Acid: Another bile acid with similar properties but different therapeutic uses.
Taurochenodeoxycholic Acid: A taurine conjugate of chenodeoxycholic acid, with similar but distinct biological effects.
Uniqueness: Tauroursodeoxycholic acid is unique due to its high hydrophilicity and potent anti-apoptotic and neuroprotective effects. Its ability to cross the blood-brain barrier and exert therapeutic effects in neurodegenerative diseases sets it apart from other bile acids .
特性
分子式 |
C26H44NNaO7S |
|---|---|
分子量 |
541.7 g/mol |
IUPAC名 |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i12D2,13D2; |
InChIキー |
NYXROOLWUZIWRB-HDUQSIIOSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


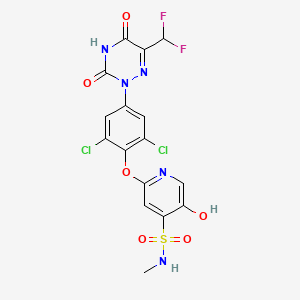
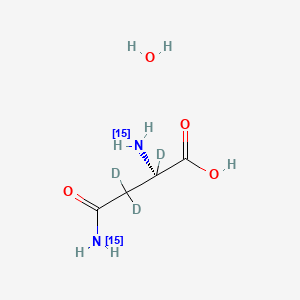
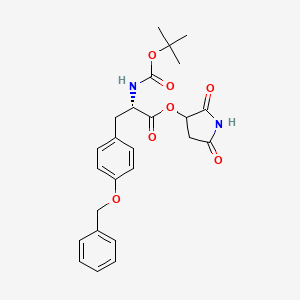
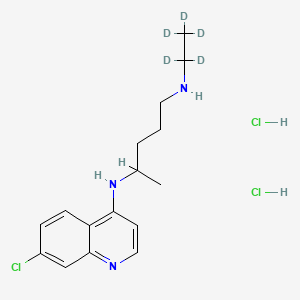

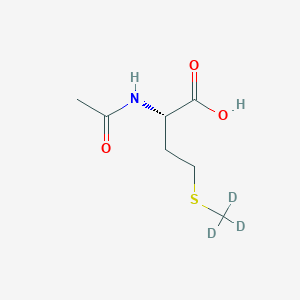
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
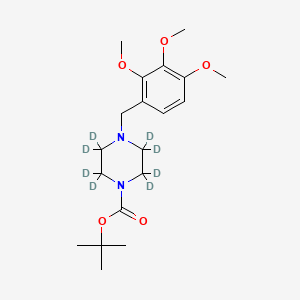

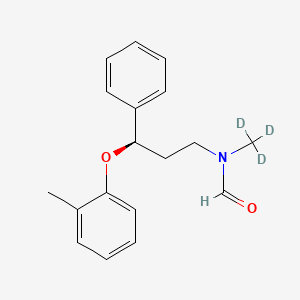
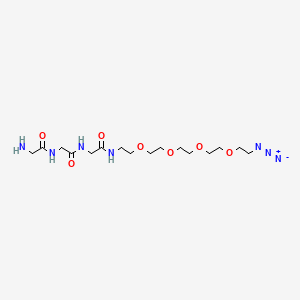

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
